molecular formula C12H5Cl2F3N2O2 B15147248 [6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B15147248
M. Wt: 337.08 g/mol
InChI Key: IIENQYNURXLVLL-UHFFFAOYSA-N
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Description

[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a pyrimidine derivative featuring a trifluoromethyl group at position 4, a 2,4-dichlorophenyl substituent at position 6, and a carboxylic acid functional group at position 2. Its molecular formula is C₁₂H₅Cl₂F₃N₂O₂, with a molecular weight of 337.09 g/mol . The compound’s structure combines halogenated aromatic rings and electron-withdrawing groups, which are common in agrochemicals and pharmaceuticals due to their stability and bioactivity.

Properties

Molecular Formula

C12H5Cl2F3N2O2

Molecular Weight

337.08 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H5Cl2F3N2O2/c13-5-1-2-6(7(14)3-5)8-4-9(12(15,16)17)19-10(18-8)11(20)21/h1-4H,(H,20,21)

InChI Key

IIENQYNURXLVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylation reagent under controlled conditions.

    Carboxylation: The final step involves the carboxylation of the pyrimidine ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Impact :

  • 3,4-Dichlorophenyl : The meta-para chlorine arrangement increases polarity, possibly improving solubility in polar solvents .

Monochlorophenyl and Methoxy Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Differences
[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid C₁₂H₆ClF₃N₂O₂ 302.64 3-chlorophenyl Reduced halogenation → lower molecular weight; weaker lipophilicity
[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid C₁₂H₆ClF₃N₂O₂ 302.64 2-chlorophenyl Ortho-substitution → steric hindrance near pyrimidine core
[6-(2,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid C₁₄H₁₁F₃N₂O₄ 328.25 2,4-dimethoxyphenyl Methoxy groups → increased electron density; altered reactivity

Functional Group Analysis :

  • Methoxy vs.
  • Monochloro vs. Dichloro: Single chlorine substituents reduce molecular weight and may decrease biological activity due to weaker hydrophobic interactions .

Amino and Mercapto Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Potential Applications
2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₆Cl₂F₃N₃ 308.09 Amino group at position 2 Enhanced nucleophilicity for drug derivatization
6-(3,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine C₁₁H₅Cl₂F₃N₂S 325.14 Mercapto group at position 2 Metal coordination or disulfide bond formation

Key Observations :

  • Amino Group: Introduces hydrogen-bonding capacity, beneficial for target binding in drug design .
  • Mercapto Group : Adds redox activity or metal-binding properties, useful in catalytic or biochemical applications .

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